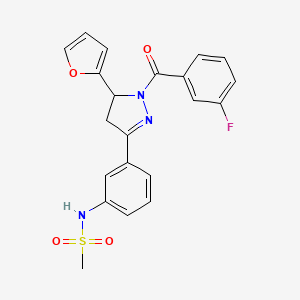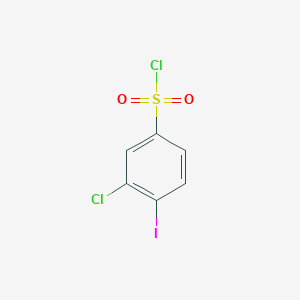![molecular formula C11H14N2O B2788893 2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine CAS No. 2198662-13-2](/img/structure/B2788893.png)
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly known as CPMP and is widely used in scientific research due to its unique properties. CPMP has a molecular formula of C12H14N2O and a molecular weight of 202.26 g/mol.
Wirkmechanismus
CPMP acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, CPMP prevents the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
CPMP has been shown to have potent antiproliferative and anticancer effects in vitro and in vivo. It has also been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. Additionally, CPMP has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPMP is its specificity towards DHODH, which makes it a useful tool for studying the activity of this enzyme. Additionally, CPMP has been shown to have low toxicity and good pharmacokinetic properties. However, one of the main limitations of CPMP is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of CPMP in scientific research. One area of interest is the development of new drugs that target DHODH for the treatment of cancer and other diseases. Another area of interest is the study of the role of DHODH in immune cell function and the development of immunomodulatory drugs. Additionally, CPMP can be used as a chemical probe to study the activity of other enzymes that are involved in nucleotide biosynthesis.
Synthesemethoden
CPMP can be synthesized through a series of chemical reactions. The first step involves the synthesis of 3-cyclopenten-1-ol by the reaction of cyclopentadiene with ethylene oxide in the presence of a catalyst. The second step involves the reaction of 3-cyclopenten-1-ol with methylamine to form 3-cyclopenten-1-ylmethylamine. The final step involves the reaction of 3-cyclopenten-1-ylmethylamine with cyanoacetic acid to form CPMP.
Wissenschaftliche Forschungsanwendungen
CPMP has been extensively used in scientific research due to its unique properties. It is commonly used as a chemical probe to study the activity of enzymes that are involved in the biosynthesis of nucleotides. CPMP is also used in the development of new drugs that target these enzymes. Additionally, CPMP is used in the study of the structure and function of nucleotide-binding proteins.
Eigenschaften
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-6-7-12-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDWWCCOBWWKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide](/img/structure/B2788814.png)
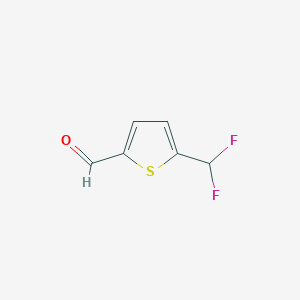
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromofuran-2-carboxylate](/img/structure/B2788816.png)
![3-Methyl-5-[[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2788817.png)
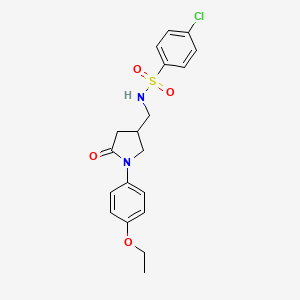
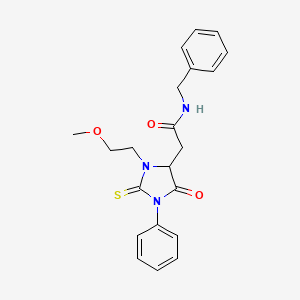

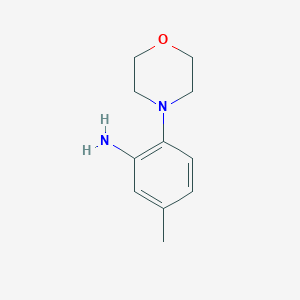
![7-isobutyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2788824.png)
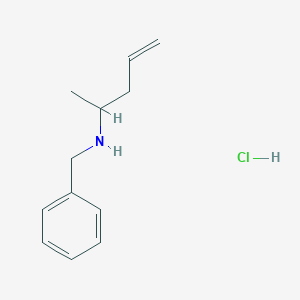
![(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2788829.png)
